Cas no 2171798-01-7 (3-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid)
2171798-01-7 structure
Product Name:3-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid
Numéro CAS:2171798-01-7
Le MF:C26H30N2O5
Mégawatts:450.526807308197
CID:6362745
PubChem ID:165811851
Update Time:2025-06-07
3-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid Propriétés chimiques et physiques
Nom et identifiant
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- 3-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid
- EN300-1489770
- 3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
- 2171798-01-7
-
- Piscine à noyau: 1S/C26H30N2O5/c1-26(2,15-23(29)28(17-11-12-17)14-13-24(30)31)27-25(32)33-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,32)(H,30,31)
- La clé Inchi: REOGVQKNABLBJN-UHFFFAOYSA-N
- Sourire: O=C(CC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)C1CC1
Propriétés calculées
- Qualité précise: 450.21547206g/mol
- Masse isotopique unique: 450.21547206g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 33
- Nombre de liaisons rotatives: 10
- Complexité: 712
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Surface topologique des pôles: 95.9Ų
3-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1489770-0.05g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-0.1g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-0.25g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-0.5g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-1.0g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-2.5g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-5.0g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-10.0g |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1489770-50mg |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1489770-100mg |
3-[N-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid |
2171798-01-7 | 100mg |
$2963.0 | 2023-09-28 |
3-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid Littérature connexe
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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